molecular formula C6H7NO2 B1465088 3-Cyanocyclobutanecarboxylic acid CAS No. 1823933-75-0

3-Cyanocyclobutanecarboxylic acid

Cat. No.: B1465088
CAS No.: 1823933-75-0
M. Wt: 125.13 g/mol
InChI Key: AJZROLCXFIZNQX-UHFFFAOYSA-N
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Description

3-Cyanocyclobutanecarboxylic acid: is an organic compound with the molecular formula C6H7NO2 It is a derivative of cyclobutanecarboxylic acid, where a cyano group is attached to the third carbon of the cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Cyanocyclobutanecarboxylic acid can be synthesized through several methods. One common approach involves the cyclization of a suitable precursor, such as a nitrile or ester, under specific reaction conditions. For instance, the reaction of a nitrile with a cyclobutane derivative in the presence of a strong base can yield this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 3-Cyanocyclobutanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

    Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted cyclobutane derivatives.

Scientific Research Applications

3-Cyanocyclobutanecarboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-cyanocyclobutanecarboxylic acid depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The cyano group can participate in hydrogen bonding or other interactions with biological molecules, influencing the compound’s effects.

Comparison with Similar Compounds

    Cyclobutanecarboxylic acid: Lacks the cyano group, making it less reactive in certain chemical reactions.

    Cyclobutylamine: Contains an amine group instead of a cyano group, leading to different reactivity and applications.

    Cyclobutanone: A ketone derivative with different chemical properties and reactivity.

Uniqueness: 3-Cyanocyclobutanecarboxylic acid is unique due to the presence of both a cyano group and a carboxylic acid group on the cyclobutane ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields of research.

Properties

IUPAC Name

3-cyanocyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c7-3-4-1-5(2-4)6(8)9/h4-5H,1-2H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJZROLCXFIZNQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1C(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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